3-Methylbut-3-ene-1,2-diol

Biocatalysis Enantioselective Synthesis Kinetic Resolution

3-Methylbut-3-ene-1,2-diol (CAS 38585-87-4, C5H10O2, MW 102.13) is an unsaturated vicinal diol characterized by a terminal alkene at C3 and adjacent hydroxyl groups at C1 and C2. This compound possesses one chiral center, yielding R and S enantiomers.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 38585-87-4
Cat. No. B13553965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbut-3-ene-1,2-diol
CAS38585-87-4
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(=C)C(CO)O
InChIInChI=1S/C5H10O2/c1-4(2)5(7)3-6/h5-7H,1,3H2,2H3
InChIKeyHBHXLSPUXXXICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbut-3-ene-1,2-diol (CAS 38585-87-4) Procurement Guide: Structural Identity and Core Specifications


3-Methylbut-3-ene-1,2-diol (CAS 38585-87-4, C5H10O2, MW 102.13) is an unsaturated vicinal diol characterized by a terminal alkene at C3 and adjacent hydroxyl groups at C1 and C2 . This compound possesses one chiral center, yielding R and S enantiomers [1]. It has been reported as a new natural product isolated from Pachysandra terminalis, representing a distinct class of polyhydroxyalkanes [2]. Its fundamental chemical identity as a small-molecule diol with a terminal alkene distinguishes it from saturated diols and mono‑ol alternatives in the C5 isoprenoid family.

Why 3-Methylbut-3-ene-1,2-diol Cannot Be Replaced by Common C5 Analogs in Critical Applications


Substitution with C5 structural analogs such as 2‑methyl‑3‑buten‑2‑ol (tertiary mono‑ol, CAS 115‑18‑4), 3‑methyl‑2‑buten‑1‑ol (prenol, CAS 556‑82‑1), or 3‑methylbutane‑1,2‑diol (saturated diol, CAS 50468‑22‑9) fails in applications requiring the specific combination of a vicinal diol motif and a terminal double bond. The vicinal diol arrangement of 3‑methylbut‑3‑ene‑1,2‑diol imparts reactivity for selective oxidation to α‑hydroxyketones and enables kinetic resolution not available with mono‑ols . The terminal alkene provides a functional handle for further transformations, distinguishing it from saturated diols which lack this synthetic versatility . Furthermore, the compound's unique behavior in biocatalytic systems yields enantioselectivity patterns that differ markedly from its structural relatives .

3-Methylbut-3-ene-1,2-diol: Comparative Performance Data Against Structural Analogs


Biocatalytic Enantioselective Oxidation: R vs S Enantiomer Yield Differential

In Pseudomonas putida ML2 whole‑cell biotransformation systems, 3‑methylbut‑3‑ene‑1,2‑diol undergoes enantioselective oxidation of the allylic secondary alcohol group. The R‑configured enantiomer is preferentially oxidized to the corresponding unsaturated ketoalcohol, while the residual diol is recovered with a substantial excess (≥93% ee) of the S configuration . This kinetic resolution behavior provides a practical route to enantiomerically enriched S‑diol, a property not shared by the saturated analog 3‑methylbutane‑1,2‑diol or mono‑ol 2‑methyl‑3‑buten‑2‑ol, which lack the requisite vicinal diol stereocenter for comparable resolution.

Biocatalysis Enantioselective Synthesis Kinetic Resolution

Dioxygenase Substrate Preference: Alkene Dihydroxylation Reactivity Ranking

In the Pseudomonas putida ML2 dioxygenase system, the regioselective dihydroxylation of alkenes follows a defined substrate preference hierarchy. The preferred sequence is: monosubstituted alkenes > cis‑disubstituted > gem‑disubstituted > trans‑disubstituted . 3‑Methylbut‑3‑ene‑1,2‑diol is derived from isoprene, a gem‑disubstituted diene, placing it in the intermediate reactivity tier of this hierarchy. This ranking informs selection of this compound when predictable dihydroxylation rates are required in multi‑substrate biotransformation cascades.

Microbial Biotransformation Dioxygenase Catalysis Regioselectivity

Cytotoxicity Profile: Absence of Activity in Human Cancer Cell Lines

In a cytotoxicity screening study of polyhydroxyalkanes isolated from Pachysandra terminalis, 3‑methylbut‑3‑ene‑1,2‑diol was evaluated against three human cancer cell lines (A549 lung carcinoma, H460 large cell lung cancer, and HepG2 hepatocellular carcinoma) using the CCK8 assay [1]. The compound did not show significant cytotoxic activity across all three cell lines [1]. This lack of cytotoxicity distinguishes it from certain biologically active vicinal diols and positions it as a non‑cytotoxic structural scaffold or control compound.

Natural Product Screening Cytotoxicity Pharmacognosy

Physical Property Contrast: Vicinal Diol Hydrogen Bonding vs Tertiary Mono‑ol Volatility

3‑Methylbut‑3‑ene‑1,2‑diol possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites (calculated PSA: 40.46 Ų), reflecting its vicinal diol structure . In contrast, 2‑methyl‑3‑buten‑2‑ol (CAS 115‑18‑4) is a tertiary mono‑ol with a single hydroxyl group, lower molecular weight (86.13 g/mol vs 102.13 g/mol), higher volatility (vapor pressure 23.4 mm Hg at 25°C), and lower water solubility (calculated 48,740 mg/L) [1]. The diol's enhanced hydrogen bonding capacity reduces volatility and increases hydrophilicity, making it more suitable for aqueous reaction media and less prone to evaporative loss during processing.

Physicochemical Properties Formulation Science Process Safety

3-Methylbut-3-ene-1,2-diol: High‑Value Application Scenarios Supported by Evidence


Chiral Building Block for Enantioselective Synthesis

The compound's demonstrated capacity for enantioselective kinetic resolution in Pseudomonas putida ML2 systems (≥93% ee S‑enantiomer recovery) positions it as a viable starting material for chiral synthon preparation . Procurement of racemic 3‑methylbut‑3‑ene‑1,2‑diol followed by biocatalytic resolution enables access to enantiomerically enriched material without asymmetric chemical synthesis infrastructure.

Enzymatic Cascade Development and Biotransformation Research

The established substrate preference hierarchy (monosubstituted > cis‑disubstituted > gem‑disubstituted > trans‑disubstituted) provides predictable reactivity data for incorporating this gem‑disubstituted diol into multi‑enzyme cascades . This makes the compound suitable for studies of dioxygenase regioselectivity and as a model substrate for alkene dihydroxylation mechanism investigations.

Non‑Cytotoxic Scaffold for Medicinal Chemistry and Assay Controls

Documented absence of significant cytotoxicity against A549, H460, and HepG2 cell lines establishes 3‑methylbut‑3‑ene‑1,2‑diol as a structurally defined, non‑toxic small molecule suitable for use as a negative control in cell‑based viability assays or as an inert scaffold for prodrug conjugation studies [1].

Aqueous‑Compatible Intermediate for Green Chemistry Processes

With vapor pressure of 0.0592 mmHg at 25°C (approximately 395‑fold lower than 2‑methyl‑3‑buten‑2‑ol), boiling point of 205.5°C, and dual hydrogen bond donor/acceptor capacity, this diol offers enhanced aqueous compatibility and reduced fugitive emissions compared to volatile mono‑ol analogs [2]. This supports its use in water‑based reaction media and processes requiring low‑volatility intermediates.

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